3-(4-Fluorophenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-Fluorophenyl)-1,2,4-oxadiazole is a compound that falls within the broader class of 1,3,4-oxadiazole derivatives. These compounds are characterized by a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The presence of a fluorophenyl group attached to this ring structure often imparts unique physical and chemical properties, making these compounds of interest in various fields, including materials science and pharmaceutical research .
Synthesis Analysis
The synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives typically involves multistep reactions starting from various aromatic or aliphatic compounds. For instance, the synthesis of related fluorinated poly(1,3,4-oxadiazole-ether-imide)s involves a solution polycondensation reaction of aromatic diamines with a preformed 1,3,4-oxadiazole ring and an aromatic dianhydride . Another approach includes the refluxing of 1,3,4-oxadiazole-2-thiol with chloroethyl morpholine hydrochloride to obtain a morpholine-fused oxadiazole derivative . These methods highlight the versatility in the synthetic routes available for creating 1,3,4-oxadiazole derivatives with various substituents, including the 4-fluorophenyl group.
Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, and Mass spectrometry. Single-crystal X-ray diffraction studies have confirmed the monoclinic system of a related compound, providing detailed lattice parameters and confirming the expected molecular geometry . DFT calculations have been employed to optimize the molecular structure, analyze vibrational wavenumbers, and predict the reactivity and electrophilic attack sites of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives is influenced by the presence of the oxadiazole ring and the fluorophenyl group. The molecular electrostatic potential surface analysis indicates that the nitrogen atom of the oxadiazole ring is a likely site for electrophilic attack . The fluorine atom's electronegativity may also affect the compound's reactivity, potentially making it a good candidate for further functionalization or participation in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives are diverse and depend on the specific substituents and molecular structure. For example, fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high thermal stability, solubility in polar organic solvents, and blue fluorescence . Other derivatives have shown significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, which are supported by molecular docking studies . The nonlinear optical properties of some derivatives have also been investigated, revealing potential applications in optoelectronics .
Scientific Research Applications
Pharmacological Applications
- Antimicrobial and Antioxidant Activities : Derivatives of 1,3,4-oxadiazole, including those with a 3-fluoro-4-methoxyphenyl moiety, have shown promising antimicrobial and antioxidant activities (Dinesha et al., 2014). These findings suggest potential uses in developing new antimicrobial and antioxidant agents.
- Insecticidal Activities : Novel oxadiazole derivatives, such as 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, have demonstrated significant insecticidal activities, highlighting their potential in pest control (Shi et al., 2000).
- Anti-convulsant and Anti-inflammatory Properties : Certain oxadiazole derivatives bearing a chloro-fluoro phenyl moiety have shown anti-convulsant and anti-inflammatory activities, indicating their potential in treating related medical conditions (Bhat et al., 2016).
Materials Science Applications
- Optoelectronic Properties : Some 1,3,4-oxadiazole derivatives containing fluorophenyl groups have been studied for their optical nonlinearity, suggesting applications in optoelectronics (Chandrakantha et al., 2011).
- Fluorinated Poly(oxadiazole-ether-imide)s : The development of fluorinated poly(1,3,4-oxadiazole-ether-imide)s has shown promise in producing materials with high thermal stability and potential applications in various industries (Hamciuc et al., 2005).
Chemical Research
- Synthesis Techniques : Advances in the chemistry of 1,2,4-oxadiazoles, including those with fluorophenyl groups, have been significant in heterocyclic synthesis, medicinal chemistry, and materials science (Pace et al., 2015) This research emphasizes the chemical versatility of these compounds and their adaptability for various applications.
properties
IUPAC Name |
3-(4-fluorophenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIDNLOFDCZWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597685 | |
Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,2,4-oxadiazole | |
CAS RN |
887763-94-2 | |
Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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